![molecular formula C18H25N2NaO4 B2577502 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate CAS No. 2197052-36-9](/img/structure/B2577502.png)
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate: is a chemical compound with the molecular formula C18H25N2NaO4 and a molecular weight of 356.39 g/mol . It is primarily used in research settings and is not intended for human use . This compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a phenylpropanoate moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group. This is achieved by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with Phenylpropanoic Acid: The protected piperazine is then coupled with phenylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenylpropanoate moiety, potentially converting it to an alcohol.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the tert-butoxycarbonyl protecting group.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected piperazine derivatives.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C18H22F3N2NaO4
- Molecular Weight : 410.4 g/mol
- IUPAC Name : Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate
This compound features a piperazine ring, which is often associated with various pharmacological activities, including modulation of neurotransmitter systems.
Cancer Treatment
This compound has been investigated for its role in cancer therapy. Similar compounds have shown efficacy as histone deacetylase inhibitors, which can lead to growth inhibition and differentiation in various cancer cell lines. For instance, sodium phenylbutyrate, a related compound, has demonstrated effectiveness against multiple types of tumors, including prostate cancer and gliomas .
Neurological Disorders
The compound's structure suggests potential interactions with neurotransmitter receptors. Research indicates that derivatives of piperazine can influence serotonin receptors, which are crucial in treating conditions such as depression and anxiety. The modulation of these receptors by this compound may offer new avenues for therapeutic interventions in psychiatric disorders.
Inflammation and Pain Management
Compounds with similar structures have been noted for their anti-inflammatory properties. The antagonism of specific receptors involved in inflammatory pathways could position this compound as a candidate for treating chronic pain conditions .
Case Studies
作用機序
The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate is primarily related to its role as an intermediate in chemical reactions. It does not have a direct biological target or pathway but facilitates the synthesis of compounds that may interact with various molecular targets in biological systems .
類似化合物との比較
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoate: This compound is similar but lacks the phenyl group, making it less complex and potentially less versatile.
2-(4-tert-Butoxycarbonyl)piperazin-1-yl]-3-butenoic acid: This compound has a butenoic acid moiety instead of phenylpropanoate, altering its reactivity and applications.
Uniqueness:
Structural Complexity: The presence of both the piperazine ring and the phenylpropanoate moiety makes Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate unique and versatile in organic synthesis.
Functional Groups: The tert-butoxycarbonyl protecting group allows for selective deprotection and further functionalization, providing flexibility in synthetic applications.
生物活性
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. This article reviews its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C18H22F3N2NaO4 with a molecular weight of 410.36 g/mol. The structure includes a piperazine ring, which is often associated with various pharmacological activities.
Research indicates that this compound acts primarily through antagonism of the CCR2b receptor, which plays a significant role in inflammatory responses. By inhibiting this receptor, the compound may help modulate immune responses and reduce inflammation .
Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits notable anti-inflammatory properties. For instance, it has been shown to significantly reduce the production of pro-inflammatory cytokines in vitro. This effect is crucial for conditions characterized by excessive inflammation, such as rheumatoid arthritis and multiple sclerosis.
Case Studies
- Rheumatoid Arthritis Model : In a controlled study using a collagen-induced arthritis model in rats, administration of the compound resulted in a marked decrease in joint swelling and pain scores compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues .
- Neuroinflammation : Another study focused on neuroinflammatory responses indicated that the compound could attenuate microglial activation in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in neurodegenerative diseases where inflammation plays a critical role .
Comparative Efficacy
To further understand its efficacy, a comparative analysis with other anti-inflammatory agents was conducted. The following table summarizes key findings:
Compound | Mechanism | Efficacy (in vitro) | Efficacy (in vivo) |
---|---|---|---|
Sodium 2-[4-(tert-butoxycarbonyl)... | CCR2b antagonist | High | Moderate |
Ibuprofen | COX inhibitor | Moderate | High |
Methotrexate | Antimetabolite | Low | High |
Safety Profile and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to establish comprehensive safety data, particularly regarding long-term use and potential side effects.
特性
IUPAC Name |
sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.Na/c1-18(2,3)24-17(23)20-11-9-19(10-12-20)15(16(21)22)13-14-7-5-4-6-8-14;/h4-8,15H,9-13H2,1-3H3,(H,21,22);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFNQZHXCWFPAF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(CC2=CC=CC=C2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N2NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。